

1,1-diethoxycyclopentane CAS number and molecular formula

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Compound of Interest

Compound Name: 1,1-Diethoxycyclopentane

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An In-depth Technical Guide to 1,1-Diethoxycyclopentane

CAS Number: 23786-93-8 Molecular Formula: C₉H₁₈O₂

This technical guide provides a comprehensive overview of **1,1-diethoxycyclopentane**, also known as cyclopentanone diethyl ketal, for researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, applications in organic synthesis, and spectroscopic data.

Chemical and Physical Properties

1,1-Diethoxycyclopentane is a colorless liquid with a characteristic odor.^[1] It is characterized by a cyclopentane ring with two ethoxy groups attached to the same carbon atom.^[1] This structure renders it relatively nonpolar, leading to low solubility in water but good solubility in common organic solvents.^[1] The presence of the ethoxy groups makes it a useful reagent in organic synthesis, particularly in reactions such as nucleophilic substitutions and condensations.^[1]

Table 1: Physical and Chemical Properties of **1,1-Diethoxycyclopentane**

Property	Value	Reference
CAS Number	23786-93-8	[2] [3]
Molecular Formula	C ₉ H ₁₈ O ₂	[2] [3] [4]
Molecular Weight	158.24 g/mol	[1] [4]
Boiling Point	162-165 °C (at 760 Torr)	
63-65 °C (at 20 Torr)	[5]	
Density	0.9089 g/cm ³ (at 20 °C)	[5]
Appearance	Colorless liquid	[1]
Solubility	Soluble in organic solvents, less soluble in water	[1]
Synonyms	Cyclopentanone diethyl ketal, Cyclopentane, 1,1-diethoxy-	[1]

Role in Organic Synthesis and Drug Development

The primary application of **1,1-diethoxycyclopentane** in organic synthesis, including pharmaceutical development, is as a protecting group for the ketone functionality of cyclopentanone. Ketals, such as **1,1-diethoxycyclopentane**, are stable under basic and nucleophilic conditions. This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the ketone group. The protection is reversible, and the original ketone can be regenerated by treatment with aqueous acid.

This strategy is crucial in multi-step syntheses of complex molecules, where the reactivity of different functional groups needs to be carefully managed. For instance, **1,1-diethoxycyclopentane** is used as a reagent in the synthesis of Quinbolone, which is a derivative of the anabolic steroid Boldenone.

Experimental Protocols

While specific, detailed protocols for the synthesis of **1,1-diethoxycyclopentane** are not readily available in the searched literature, a representative procedure can be derived from

general methods for ketal formation. One common and efficient method is the acid-catalyzed reaction of a ketone with an orthoformate.

Representative Synthesis of **1,1-Diethoxycyclopentane**:

This protocol describes the synthesis of **1,1-diethoxycyclopentane** from cyclopentanone and triethyl orthoformate.

Materials:

- Cyclopentanone
- Triethyl orthoformate
- Anhydrous ethanol (as solvent)
- A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated sulfuric acid)
- Anhydrous sodium bicarbonate or other suitable base for neutralization
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Standard laboratory glassware for reaction, distillation, and work-up

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a drying tube, add cyclopentanone, a slight excess of triethyl orthoformate, and anhydrous ethanol.
- Add a catalytic amount of the acid catalyst to the mixture.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven to completion by the formation of ethyl formate and ethanol as byproducts.
- Once the reaction is complete, cool the mixture to room temperature.

- Neutralize the acid catalyst by adding a small amount of a solid base, such as anhydrous sodium bicarbonate, and stir for a few minutes.
- Filter the mixture to remove the solid base.
- Remove the solvent and other volatile components from the filtrate by rotary evaporation.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **1,1-diethoxycyclopentane**.

Spectroscopic Data

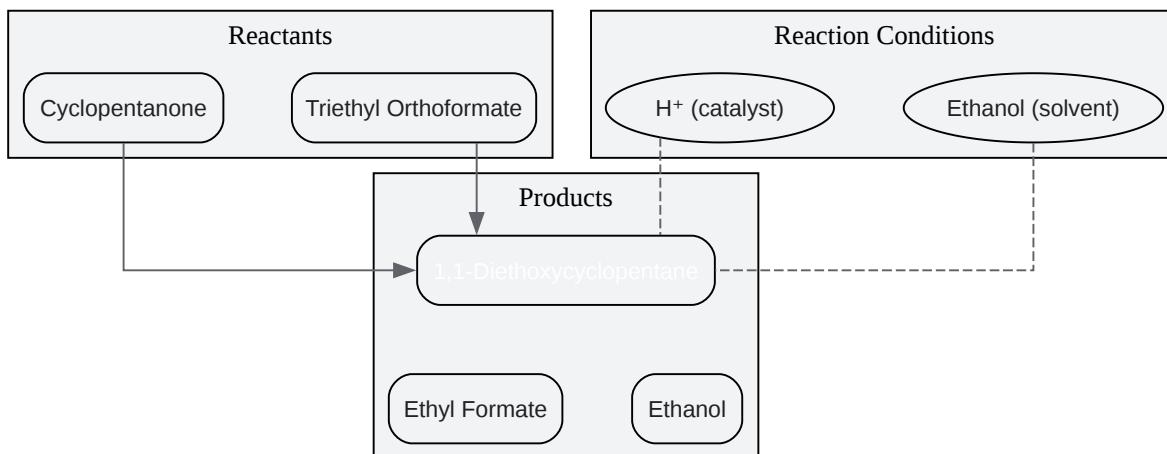
Detailed, experimentally-derived spectra for **1,1-diethoxycyclopentane** are not widely published. However, based on the structure and data from analogous compounds, the following spectroscopic characteristics can be anticipated:

Table 2: Predicted Spectroscopic Data for **1,1-Diethoxycyclopentane**

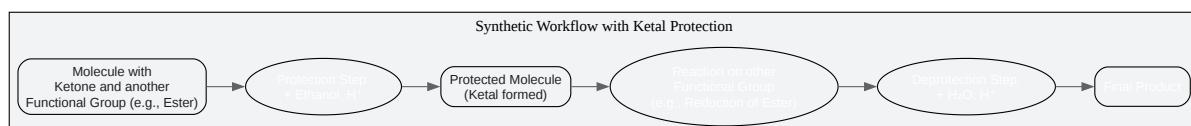
Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A triplet around 1.1-1.3 ppm corresponding to the methyl protons (-OCH₂CH₃).- A quartet around 3.3-3.6 ppm for the methylene protons of the ethoxy groups (-OCH₂CH₃).- Multiplets in the range of 1.5-1.8 ppm for the methylene protons of the cyclopentane ring.
¹³ C NMR	<ul style="list-style-type: none">- A peak around 15 ppm for the methyl carbons of the ethoxy groups.- A peak around 58-60 ppm for the methylene carbons of the ethoxy groups.- Peaks for the methylene carbons of the cyclopentane ring in the aliphatic region (around 20-40 ppm).- A quaternary carbon peak for the C1 of the cyclopentane ring (the ketal carbon) at a significantly downfield shift, likely in the range of 100-110 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹.- Strong C-O stretching bands in the fingerprint region, typically around 1050-1150 cm⁻¹ for the ether linkages.- Absence of a strong C=O stretching band around 1700 cm⁻¹, which would be present in the starting material, cyclopentanone.
Mass Spectrometry	<ul style="list-style-type: none">- The molecular ion peak (M⁺) at m/z = 158.- Common fragmentation patterns for ketals would involve the loss of an ethoxy group (-OCH₂CH₃, mass = 45) to give a fragment at m/z = 113, or the loss of an ethyl group (-CH₂CH₃, mass = 29) followed by rearrangement. The fragmentation of the cyclopentane ring is also expected.^{[6][7][8]}

Visualizations

The following diagrams illustrate the synthesis and utility of **1,1-diethoxycyclopentane**.

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Caption: Synthesis of **1,1-diethoxycyclopentane**.

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Caption: Role of **1,1-diethoxycyclopentane** as a protecting group.

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